

A Technical Guide to 1-Fluorododecane: Commercial Availability, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: **1-Fluorododecane**

Cat. No.: **B1294772**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluorododecane, a long-chain saturated fatty alkyl fluoride, is a versatile chemical compound with growing importance in various fields of chemical research and development. Its unique physicochemical properties, stemming from the presence of a single fluorine atom, make it a valuable building block in organic synthesis, a substrate in enzymatic studies, and a component in materials science. The judicious incorporation of fluorine into organic molecules can significantly alter their biological activity, metabolic stability, and pharmacokinetic profiles, making fluorinated compounds like **1-Fluorododecane** of particular interest to the pharmaceutical and agrochemical industries.

This technical guide provides a comprehensive overview of the commercial availability of **1-Fluorododecane**, its key suppliers, and its physical and chemical properties. Furthermore, it delves into its application in cutting-edge research, offering detailed, generalized experimental protocols for its use in regioselective hydroxylation reactions catalyzed by cytochrome P450 enzymes and in titanocene-catalyzed halogen exchange reactions.

Commercial Availability and Suppliers

1-Fluorododecane is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. Purity levels typically range from 97% to over 98%. Below is a summary of prominent suppliers and their typical product specifications.

Supplier	Typical Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Sigma-Aldrich (Merck)	≥98%	334-68-9	C ₁₂ H ₂₅ F	188.33
Molport	≥98%	334-68-9	C ₁₂ H ₂₅ F	188.33
Parchem	Custom	334-68-9	C ₁₂ H ₂₅ F	188.33
ChemicalBook	≥97%	334-68-9	C ₁₂ H ₂₅ F	188.33
Santa Cruz Biotechnology	≥98%	334-68-9	C ₁₂ H ₂₅ F	188.33
TCI America	>98.0% (GC)	334-68-9	C ₁₂ H ₂₅ F	188.33

Physicochemical Properties

A compilation of the key physical and chemical properties of **1-Fluorododecane** is presented below. This data is essential for its handling, storage, and application in experimental setups.

Property	Value
Appearance	Colorless liquid
Boiling Point	227-229 °C
Melting Point	-13 °C
Density	0.807 g/mL at 25 °C
Refractive Index (n ²⁰ /D)	1.422
Flash Point	94 °C (201 °F)
Solubility	Insoluble in water; Soluble in many organic solvents.

Key Experimental Applications and Protocols

1-Fluorododecane serves as a valuable substrate and reactant in various chemical transformations. Two prominent examples are detailed below with generalized experimental protocols.

Regioselective Hydroxylation using Cytochrome P450 BM3

The terminal fluorine atom in **1-Fluorododecane** influences the regioselectivity of hydroxylation reactions catalyzed by enzymes like Cytochrome P450 BM3. This makes it a useful probe for studying enzymatic C-H activation and for the synthesis of specifically functionalized long-chain alcohols.

Experimental Protocol: Generalized Procedure for Cytochrome P450 BM3-catalyzed Hydroxylation

This protocol is a generalized representation based on typical enzymatic hydroxylation reactions.

Materials:

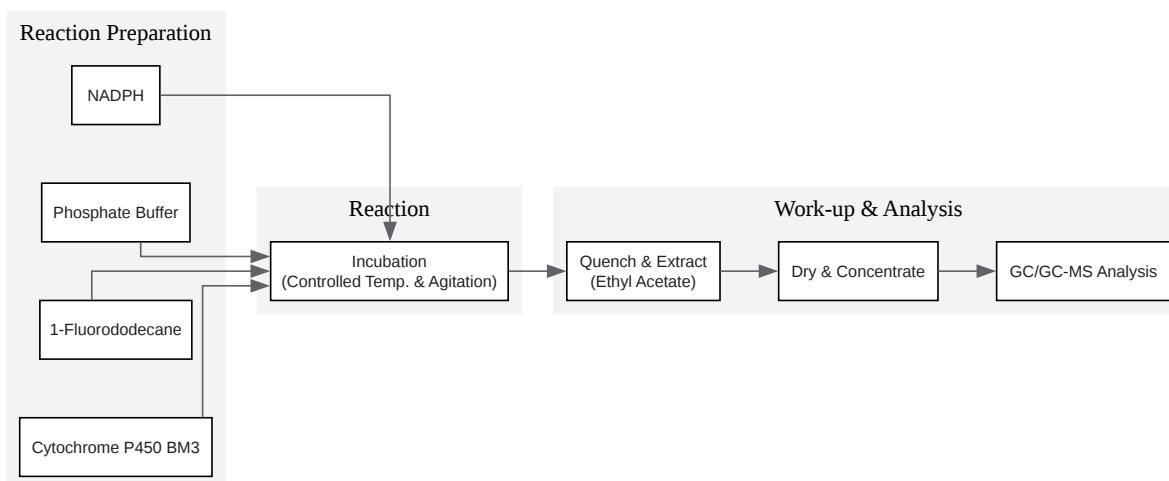
- **1-Fluorododecane**

- Cytochrome P450 BM3 (wild-type or engineered variant)
- NADPH (β -Nicotinamide adenine dinucleotide phosphate, reduced form)
- Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
- Organic solvent for extraction (e.g., ethyl acetate)
- Dichloromethane (for analysis)
- Anhydrous sodium sulfate
- Internal standard for GC analysis (e.g., 1-dodecanol)

Procedure:

- Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.
- Enzyme and Substrate Addition: Add the Cytochrome P450 BM3 enzyme to the buffer solution to a final concentration typically in the low micromolar range. Subsequently, add **1-Fluorododecane** (dissolved in a minimal amount of a co-solvent like DMSO if necessary) to the desired final concentration (e.g., 1 mM).
- Initiation of Reaction: Initiate the reaction by adding a molar excess of NADPH.
- Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation for a specified period (e.g., 30 minutes to several hours), monitoring the consumption of NADPH spectrophotometrically at 340 nm.
- Quenching and Extraction: Quench the reaction by adding an organic solvent such as ethyl acetate. Extract the products from the aqueous phase by vigorous mixing, followed by separation of the organic layer. Repeat the extraction process to ensure complete recovery.
- Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

- Analysis: Redissolve the residue in a suitable solvent like dichloromethane. Analyze the product mixture by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion and regioselectivity of the hydroxylation. Use an internal standard for quantitative analysis.



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Cytochrome P450 Hydroxylation Workflow

Titanocene-Catalyzed Halogen Exchange Reaction

1-Fluorododecane can undergo halogen exchange reactions, for instance, to be converted into other dodecyl halides. Titanocene dichloride in the presence of a trialkylaluminum co-catalyst is an effective system for such transformations.

Experimental Protocol: Generalized Procedure for Titanocene-Catalyzed Halogen Exchange

This protocol is a generalized representation based on typical titanocene-catalyzed halogen exchange reactions.

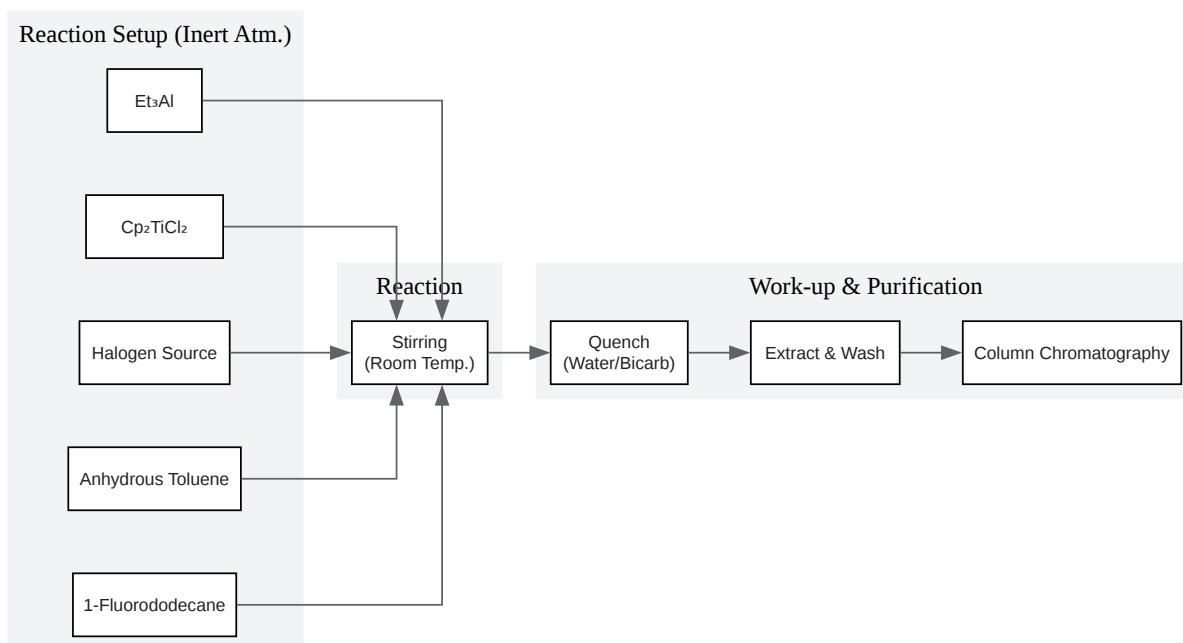
Materials:

- **1-Fluorododecane**
- Titanocene dichloride (Cp_2TiCl_2)
- Triethylaluminum (Et_3Al) or other trialkylaluminum
- Halogen source (e.g., dichloromethane for chlorination)
- Anhydrous toluene or other suitable anhydrous solvent
- Anhydrous sodium sulfate
- Hexane
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve **1-Fluorododecane** in anhydrous toluene.
- Catalyst and Reagent Addition: To the solution, add the halogen source (e.g., dichloromethane). Subsequently, add a catalytic amount of titanocene dichloride.
- Initiation of Reaction: Cool the mixture in an ice bath and slowly add the trialkylaluminum (e.g., triethylaluminum) dropwise.
- Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for the required duration (e.g., 1-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or GC analysis of aliquots.
- Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate at 0 °C.
- Work-up: Dilute the mixture with a non-polar solvent like hexane and wash sequentially with water and brine.

- Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane).
- Characterization: Characterize the purified product by spectroscopic methods such as ^1H NMR, ^{13}C NMR, ^{19}F NMR, and mass spectrometry to confirm the structure and purity.

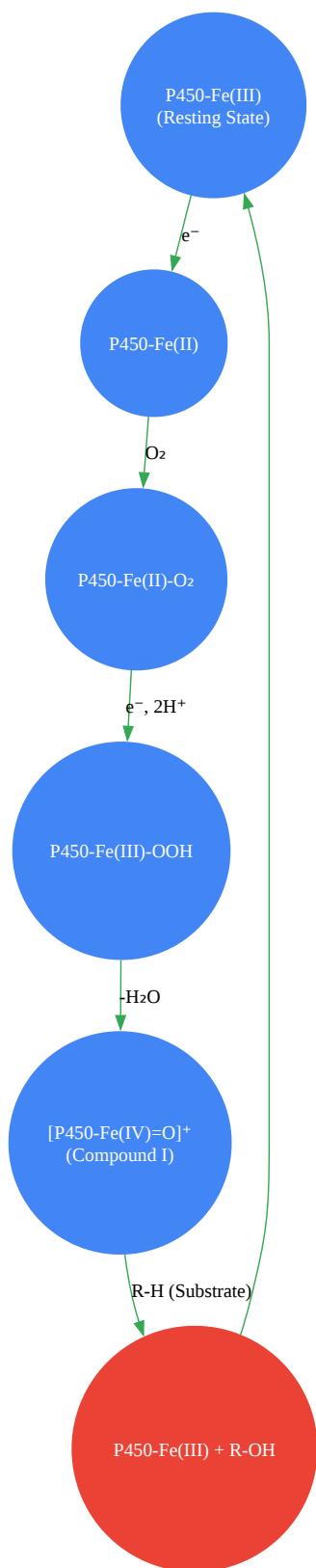


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Halogen Exchange Reaction Workflow

Signaling Pathways and Logical Relationships

The enzymatic hydroxylation of **1-Fluorododecane** by Cytochrome P450 follows a well-established catalytic cycle. The following diagram illustrates the key steps in this process.



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Cytochrome P450 Catalytic Cycle

Conclusion

1-Fluorododecane is a commercially accessible and valuable compound for researchers in organic synthesis and biochemistry. Its unique properties make it an excellent substrate for studying enzymatic reactions and for use in the development of novel fluorinated molecules. The provided generalized protocols for its application in cytochrome P450-catalyzed hydroxylation and titanocene-catalyzed halogen exchange reactions serve as a starting point for further exploration and optimization in the laboratory. As the demand for sophisticated fluorinated compounds continues to grow, the importance of versatile building blocks like **1-Fluorododecane** is set to increase.

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